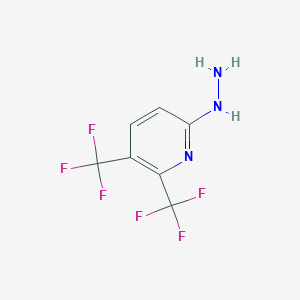
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is a chemical compound that belongs to the class of hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring. The trifluoromethyl groups at positions 5 and 6 of the pyridine ring add unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 5,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine would depend on its specific application. In general, the hydrazine group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,6-Dimethyl-pyridin-2-yl)-hydrazine: Similar structure but with methyl groups instead of trifluoromethyl groups.
(5,6-Dichloro-pyridin-2-yl)-hydrazine: Similar structure but with chloro groups instead of trifluoromethyl groups.
Uniqueness
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is unique due to the presence of trifluoromethyl groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C7H5F6N3 |
|---|---|
Molekulargewicht |
245.13 g/mol |
IUPAC-Name |
[5,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-2-4(16-14)15-5(3)7(11,12)13/h1-2H,14H2,(H,15,16) |
InChI-Schlüssel |
UDNQNYWFUKOAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


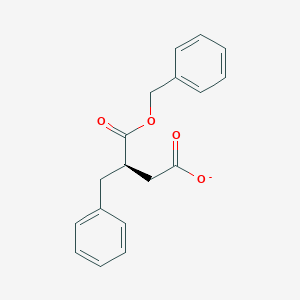

![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
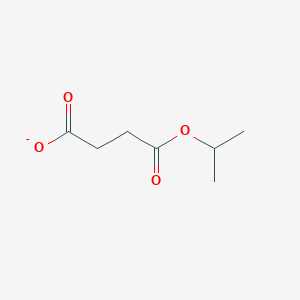
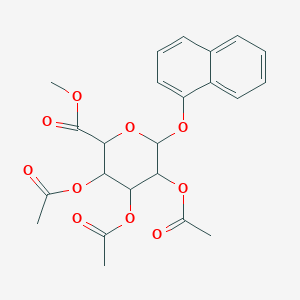

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)

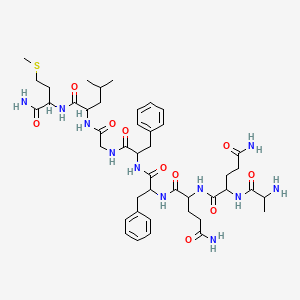


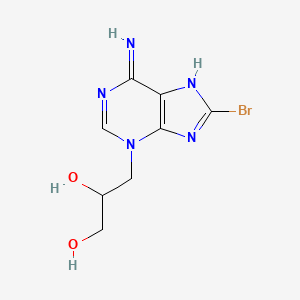
![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
